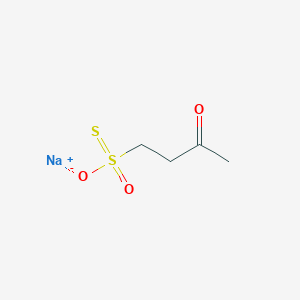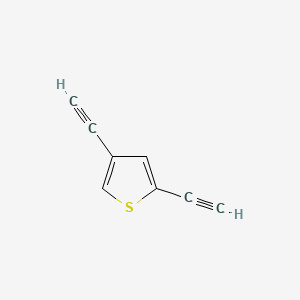
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem” also known as “N-Boc Diltiazem” is a compound with the CAS number 1289643-62-4 . It is used as a working standard or secondary reference standard . This compound is related to Diltiazem, which is a calcium channel blocker used to treat hypertension and manage chronic stable angina .
Molecular Structure Analysis
The molecular formula of “N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem” is C25H30N2O6S and its molecular weight is 486.58 . The detailed molecular structure is not provided in the search results.科学的研究の応用
Deprotection of Boc-Protected Heteroarenes
The N-tert-Butoxycarbonyl (Boc) group is commonly used to protect nitrogen atoms in heteroarenes during synthetic processes. The deprotection of Boc-protected functionalized heteroarenes is crucial for the development of complexant scaffolds for the separation of trivalent minor actinides from lanthanides in nuclear waste . This process involves the development of new strategies for the removal of the Boc group, which is essential for evaluating the efficacy of complexants in separation assays.
Synthesis of Functionalized Soft-N-Donor Complexants
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem can be used in the synthesis of functionalized soft-N-donor complexants. These complexants have favorable solubility and kinetics profiles, making them applicable for the separation of minor actinides from lanthanides . The synthesis involves various functional group interconversions and the removal of the Boc protecting group.
Mild Deprotection Methods
The compound can be involved in the development of mild deprotection methods for the N-Boc group from a diverse set of compounds. This includes aliphatic, aromatic, and heterocyclic substrates, which is significant for the synthesis of medicinally active compounds . Such methods are essential for the selective formation of bonds while minimizing competing reactions.
Continuous-Flow Synthesis
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem may be used in continuous-flow synthesis to perform intramolecular cyclization of haloalkyl-substituted α-amino esters. This method is advantageous for its efficiency and the ability to maintain memory of chirality, which is important for the production of chiral pharmaceuticals .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem involves the protection of the amine group of Diltiazem, followed by selective deprotection and alkylation to introduce the tert-butoxycarbonyl group. Subsequently, the secondary amine is deprotected, and the compound is purified to obtain the final product.", "Starting Materials": [ "Diltiazem", "tert-Butyl chloroformate", "Triethylamine", "Methanol", "Sodium hydroxide", "Methylene chloride" ], "Reaction": [ "Diltiazem is dissolved in methanol and triethylamine is added to the solution.", "tert-Butyl chloroformate is added dropwise to the solution to protect the amine group of Diltiazem and the reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is diluted with methylene chloride and washed with sodium hydroxide solution to remove any unreacted tert-butyl chloroformate.", "The organic layer is separated and dried over sodium sulfate.", "The protected Diltiazem is then selectively deprotected by treatment with sodium hydroxide in methanol to obtain N,N-Didesmethyl Diltiazem.", "The resulting compound is then reacted with tert-butyl bromoacetate in the presence of potassium carbonate to introduce the tert-butoxycarbonyl group.", "The reaction mixture is stirred at room temperature for 24 hours and then quenched with water.", "The product is extracted with methylene chloride and washed with water and brine.", "The organic layer is dried over sodium sulfate and the solvent is evaporated to obtain crude N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem.", "The crude product is purified by column chromatography to obtain the final product." ] } | |
CAS番号 |
1289643-62-4 |
分子式 |
C25H30N2O6S |
分子量 |
486.583 |
IUPAC名 |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C25H30N2O6S/c1-16(28)32-21-22(17-10-12-18(31-5)13-11-17)34-20-9-7-6-8-19(20)27(23(21)29)15-14-26-24(30)33-25(2,3)4/h6-13,21-22H,14-15H2,1-5H3,(H,26,30)/t21-,22+/m1/s1 |
InChIキー |
IMWNUUJVCLTJIT-YADHBBJMSA-N |
SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
同義語 |
(2S-cis)-3-(Acetyloxy)-5-(2-aminoethyl)-N-butoxycarbonyl-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one; N-Butoxycarbonyl (2S,3S)-N,N-Didemethyldiltiazem; N-[2-[(2S,3S)-3-(Acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiaze |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



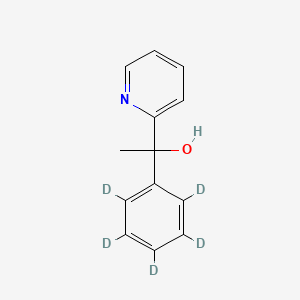
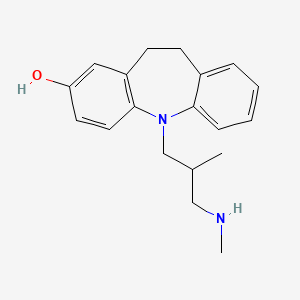
![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)
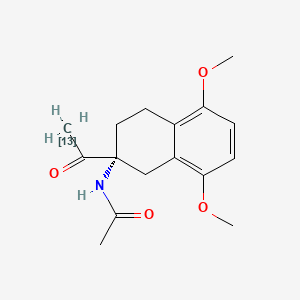


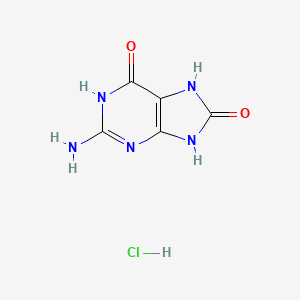
![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)

